molecular formula C20H12F3N3OS B2751383 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 863588-64-1

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2751383
CAS No.: 863588-64-1
M. Wt: 399.39
InChI Key: NAAGDAWPXPANOP-UHFFFAOYSA-N
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Description

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a highly potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Its primary research value lies in its ability to specifically and potently block kinase activity, thereby inhibiting the process of necroptosis, a form of programmed necrotic cell death . This mechanism is distinct from apoptosis and is increasingly recognized as a critical driver in the pathogenesis of numerous inflammatory and degenerative diseases. Researchers utilize this compound to dissect the role of RIPK1-mediated signaling in preclinical models, particularly for conditions such as inflammatory bowel disease (IBD), psoriasis, and amyotrophic lateral sclerosis (ALS) . By effectively inhibiting RIPK1, this compound provides a powerful pharmacological tool for validating RIPK1 as a therapeutic target and for exploring the downstream consequences of necroptosis inhibition in complex biological systems, offering critical insights for the development of novel treatment strategies for necroptosis-driven pathologies.

Properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3N3OS/c21-20(22,23)14-4-1-3-13(11-14)17(27)25-15-8-6-12(7-9-15)18-26-16-5-2-10-24-19(16)28-18/h1-11H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAGDAWPXPANOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Thiazolopyridine Moiety: This step involves the cyclization of appropriate precursors to form the thiazolopyridine ring. For instance, starting from 2-aminopyridine and α-haloketones under acidic conditions can yield the thiazolopyridine core.

    Coupling with Phenyl Ring: The thiazolopyridine intermediate is then coupled with a phenyl ring through a Suzuki-Miyaura cross-coupling reaction, using palladium catalysts and suitable boronic acids.

    Introduction of Trifluoromethyl Group: The final step involves the introduction of the trifluoromethyl group onto the benzamide moiety. This can be achieved through trifluoromethylation reactions using reagents like trifluoromethyl iodide (CF₃I) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolopyridine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the benzamide group, converting it to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products

    Oxidation: Oxidized derivatives of the thiazolopyridine ring

    Reduction: Amines derived from the reduction of the benzamide group

    Substitution: Nitro or halogenated derivatives of the aromatic rings

Scientific Research Applications

Synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole and pyridine derivatives. The process often includes:

  • Formation of thiazolo[5,4-b]pyridine backbone : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution reactions : The trifluoromethyl group is introduced through electrophilic aromatic substitution or similar methodologies.
  • Amide formation : The final step usually involves coupling the thiazolo[5,4-b]pyridine derivative with a suitable amine to form the amide bond.

The compound has shown promising biological activities, particularly as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer biology.

Anticancer Activity

Research indicates that derivatives of thiazolo[5,4-b]pyridine exhibit potent inhibition against various isoforms of PI3K:

  • Inhibition Potency : For example, one derivative demonstrated an IC50 value of 3.6 nM against PI3Kα, indicating high potency in inhibiting this critical enzyme involved in cancer cell proliferation and survival .
  • Selectivity : The compound shows selectivity for specific PI3K isoforms (e.g., PI3Kγ and PI3Kδ), which may reduce side effects compared to less selective inhibitors .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have evaluated its activity against various bacterial strains:

  • In vitro Testing : Compounds with similar thiazole structures have been screened for antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, showing varying degrees of effectiveness .
  • Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound:

Structural FeatureImpact on Activity
Trifluoromethyl groupEnhances lipophilicity and bioavailability
Thiazole ringCritical for interaction with target enzymes
Amide linkageInfluences binding affinity and selectivity

The presence of electron-withdrawing groups like trifluoromethyl has been shown to enhance the compound's interaction with target proteins, thereby increasing its inhibitory potency .

Case Studies

Several studies have documented the synthesis and evaluation of thiazolo[5,4-b]pyridine derivatives:

  • Study on PI3K Inhibition : A recent publication detailed the synthesis of a series of thiazolo[5,4-b]pyridine derivatives and their evaluation as PI3K inhibitors. The most potent compounds were identified through enzymatic assays and molecular docking studies .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of related compounds, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The thiazolopyridine moiety can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Target Activity/Application Reference
Nilotinib (4-methyl-3-[[4-(3-pyridinyl)...) Benzamide + pyrimidine-pyridine Trifluoromethyl, imidazole Bcr-Abl, c-Kit kinases Chronic myeloid leukemia
T60001 (3-methoxy-N-(3-(thiazolo[5,4-b]...)) Thiazolo[5,4-b]pyridine + benzamide Methoxy, thiazolo-pyridine Sirtuins Chromatin modulation, cancer
Example 284 (EP 3 532 474 B1) Benzamide + triazolo-tetrahydropyridine Chloro, difluoromethyl, trifluoro Undisclosed kinase Antiproliferative (patented)
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)...) Thiazole + benzamide Morpholinomethyl, pyridinyl Undisclosed Synthetic intermediate

Key Observations:

Thiazolo[5,4-b]pyridine vs. thiazolo[5,4-c]pyridine (): The positional isomerism of the thiazole ring alters electronic distribution, impacting binding to hydrophobic pockets in targets like sirtuins or kinases .

Biological Activity :

  • Nilotinib () shares the trifluoromethyl-benzamide motif but targets Bcr-Abl kinase via a pyrimidine linker, demonstrating that scaffold rigidity (pyrimidine vs. thiazolo-pyridine) influences kinase selectivity .
  • T60001 () modulates sirtuins, suggesting that electron-donating groups (e.g., methoxy) favor epigenetic regulation over kinase inhibition .

Docking and Binding Affinity :

  • Glide XP studies () highlight that hydrophobic enclosure is critical for high-affinity binding. The trifluoromethyl group in the target compound likely engages in hydrophobic interactions with kinase ATP pockets, similar to nilotinib .

Research Findings and Pharmacological Implications

  • However, its lack of pyrimidine linker (cf. nilotinib) may reduce off-target effects on c-Kit or PDGF-R .
  • Sirtuin Modulation : Unlike T60001, the target compound’s trifluoromethyl group may reduce sirtuin affinity due to steric hindrance, emphasizing the role of substituent polarity in target selectivity .
  • Synthetic Feasibility : Derivatives like those in and demonstrate that modifications at the phenyl or thiazole positions retain synthetic accessibility while diversifying biological activity .

Biological Activity

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Structural Characteristics

The compound features a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities. The trifluoromethyl group enhances its pharmacological properties by increasing lipophilicity and metabolic stability. The molecular formula is C16H13F3N2SC_{16}H_{13}F_{3}N_{2}S, and it has a molecular weight of 348.35 g/mol.

Research indicates that compounds containing the thiazolo[5,4-b]pyridine scaffold can interact with various biological targets, primarily through enzyme inhibition. The following mechanisms have been identified:

  • Kinase Inhibition : Thiazolo[5,4-b]pyridine derivatives have shown potent inhibitory activity against several kinases, including PI3K and c-KIT. For instance, one study reported an IC50_{50} value of 3.6 nM for a related thiazolo derivative against PI3Kα .
  • Antitumor Activity : Compounds in this class have been evaluated for their anticancer properties. A derivative demonstrated significant antiproliferative activity against gastrointestinal stromal tumors (GISTs), particularly those resistant to imatinib .
  • Anti-inflammatory Effects : Thiazolo derivatives exhibit anti-inflammatory properties by modulating pathways involved in inflammation .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity IC50_{50} Value Reference
PI3Kα Inhibition3.6 nM
c-KIT Inhibition>10 μM
Antiproliferative (GIST)Significant
Anti-inflammatoryModerate

Case Studies

  • Gastrointestinal Stromal Tumors (GISTs) : A study focused on the development of thiazolo[5,4-b]pyridine derivatives as potential treatments for GISTs highlighted the ability of these compounds to inhibit c-KIT mutations associated with resistance to existing therapies. The synthesized derivatives were evaluated for their binding affinity and inhibitory effects on tumor cell lines .
  • PI3K Pathway Inhibition : Another study investigated the structure-activity relationship (SAR) of thiazolo derivatives and their effect on the PI3K pathway. The results indicated that specific modifications to the thiazolo scaffold could significantly enhance inhibitory potency against PI3Kα, suggesting a promising avenue for drug development targeting cancer therapies .

Q & A

Q. Methodology :

  • Molecular Docking : Use PI3Kα crystal structures (PDB: 4L23) to predict binding modes.
  • In Vitro Assays : Compare IC50 values across isoforms using TR-FRET-based kinase assays .

Advanced Question: How should researchers address contradictory data in enzyme inhibition studies?

Answer:
Contradictions in IC50 values (e.g., 12 nM vs. 35 nM for PI3Kα) may arise from:

  • Assay Conditions : Variations in ATP concentration (e.g., 10 μM vs. 100 μM) or buffer pH .
  • Structural Analogs : Impurities in analogs (e.g., regioisomeric byproducts) can skew results. Validate purity via HPLC (>95%) and LC-MS .
  • Cell-Based vs. Enzymatic Assays : Discrepancies due to cell permeability (e.g., efflux pumps reducing intracellular concentration). Use parallel artificial membrane permeability assays (PAMPA) to assess transport .

Advanced Question: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., δ 8.2 ppm for thiazole protons; δ 120–130 ppm for CF3 in 19F NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 403.0821 [M+H]+) .
  • X-ray Crystallography : Resolves conformational flexibility of the benzamide-thiazolo-pyridine dihedral angle (e.g., 15° vs. 45° in inactive analogs) .
  • HPLC-PDA : Detects regioisomeric impurities (e.g., thiazolo[4,5-b]pyridine byproducts) using C18 columns (ACN/H2O gradient) .

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